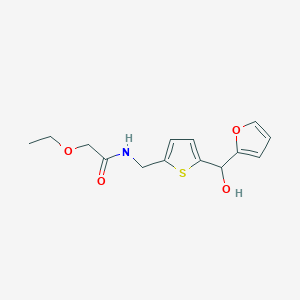

2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-2-18-9-13(16)15-8-10-5-6-12(20-10)14(17)11-4-3-7-19-11/h3-7,14,17H,2,8-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQDDBJRJNPVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1=CC=C(S1)C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and furan derivatives, which are then subjected to various functionalization reactions to introduce the ethoxy and acetamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions will vary depending on the specific transformation desired but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Overview

2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide is an organic compound characterized by a complex structure that includes multiple functional groups. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Preliminary studies suggest that this compound may exhibit significant anticancer properties. Similar compounds have shown selective cytotoxicity against various cancer cell lines, indicating potential for development into anticancer agents. The mechanisms may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth through interference with cellular signaling pathways.

Antimicrobial Properties

Research has indicated that compounds with similar structures can possess antimicrobial activity against a variety of pathogens, including both gram-positive and gram-negative bacteria. The presence of functional groups may enhance interactions with microbial targets, leading to increased efficacy.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For instance, it could potentially inhibit enzymes like carbonic anhydrases or acetylcholinesterase, which are crucial in various physiological processes.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thiophene or furan moieties significantly enhanced anticancer potency against specific cancer cell lines.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of derivatives similar to this compound. Results demonstrated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential utility in treating infections.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide will depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide include other thiophene and furan derivatives with various functional groups. Examples include:

- 2-ethoxy-N-(thiophen-2-ylmethyl)acetamide

- 2-ethoxy-N-(furan-2-ylmethyl)acetamide

- 2-ethoxy-N-((5-(furan-2-yl)methyl)thiophen-2-yl)methyl)acetamide

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions and reactivity.

Biological Activity

2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The compound's molecular formula is with a molecular weight of 303.35 g/mol. Its structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1788675-51-3 |

The biological activity of compounds similar to this compound often involves interaction with specific cellular targets, leading to various biological responses. Preliminary studies suggest that this compound may exhibit anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism may involve the inhibition of topoisomerase II, which is crucial for DNA replication and repair.

Case Study: A study on related thiophene derivatives showed significant antiproliferative effects against various cancer cell lines, indicating potential for further development as anticancer agents .

Antimicrobial Activity

In vitro tests have demonstrated that derivatives of this compound possess antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values were found to be low, indicating high potency.

Table 2: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | Pathogen Tested |

|---|---|---|

| 2-Ethoxy-N-acetamide | 0.25 | Staphylococcus aureus |

| Related Thiophene Derivative | 0.22 | Escherichia coli |

Biological Assays and Findings

Several assays have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assays: These assays demonstrated that the compound exhibits low cytotoxicity in normal cell lines, suggesting a favorable safety profile.

- Antiviral Activity: Related compounds have shown promise as antiviral agents, particularly against RNA viruses. The structure's heterocyclic nature is believed to enhance its interaction with viral proteins .

- Biofilm Inhibition: The compound has also been evaluated for its ability to inhibit biofilm formation in bacterial cultures, which is crucial in treating chronic infections .

Research Applications

The unique structure of this compound makes it a valuable candidate for further research in:

1. Drug Development: The compound's potential as an anticancer and antimicrobial agent positions it well for pharmaceutical exploration.

2. Organic Synthesis: It can serve as a building block for synthesizing more complex molecules with tailored biological activities.

3. Material Science: Given its chemical properties, it may also find applications in developing new materials with specific reactivity or conductivity characteristics.

Q & A

Q. What are the key synthetic steps for preparing 2-ethoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)acetamide?

The synthesis involves multi-step reactions:

- Acylation : Introduce the acetamide group via reaction of an aniline derivative with chloroacetyl chloride under cold conditions (0–5°C) in chloroform .

- Cross-coupling : Attach furan and thiophene moieties using Suzuki or Stille coupling under Pd catalysis, requiring inert atmospheres (N₂/Ar) and solvents like DMF or THF .

- Functionalization : Hydroxymethylation of the furan-thiophene hybrid intermediate using formaldehyde or hydroxymethylating agents . Key Data: Optimal yields (60–85%) are achieved at 60–80°C with 5 mol% Pd(PPh₃)₄ .

Q. Which characterization methods are critical for confirming the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., ethoxy CH₂ at δ 1.2–1.4 ppm, furan C-H at δ 6.3–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~375) .

- Infrared (IR) Spectroscopy : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H at ~3400 cm⁻¹) .

Q. What preliminary biological assays are recommended for this compound?

- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli with zone-of-inhibition measurements .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, monitoring activity loss at 10–100 µM concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the final acylation step?

- Solvent Selection : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side-product formation .

- Catalyst Tuning : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for improved regioselectivity in cross-coupling .

- Temperature Control : Lower reaction temperatures (40°C) during hydroxymethylation to prevent furan ring degradation . Data Contradiction Note: Elevated temperatures (80°C) in DMF increase coupling efficiency but risk thiophene sulfoxidation .

Q. How to resolve discrepancies in reported biological activity across studies?

- Assay Variability : Standardize cell lines (e.g., use ATCC-certified HeLa cells) and incubation times (48–72 hours) .

- Statistical Validation : Apply ANOVA with post-hoc tests to compare IC₅₀ values from triplicate experiments .

- Structural Confounders : Check for impurities (e.g., oxidized thiophene byproducts) via HPLC-MS .

Q. What computational strategies predict the compound’s mechanism of action?

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs, focusing on hydrogen bonds with the acetamide group .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability with lipid bilayers .

- QSAR Modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with bioactivity using Random Forest algorithms .

Methodological Recommendations

- Synthetic Reproducibility : Always validate Pd catalyst activity via TLC before scaling reactions .

- Data Rigor : Use orthogonal analytical methods (e.g., NMR + HPLC) for purity assessment .

- Ethical Compliance : Adhere to OECD guidelines for in vivo testing if transitioning from in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.